molecular formula C24H23N3O7 B2482958 Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-20-5

Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2482958
CAS RN: 899943-20-5
M. Wt: 465.462
InChI Key: DAOUVUQTHGWVJS-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their complex molecular structures, which include various functional groups such as esters, amides, and ethers. These structures often exhibit a wide range of chemical and physical properties, making them of interest in various fields of chemical research and application.

Synthesis Analysis

Compounds with similar complexity are typically synthesized through multistep reactions, involving key strategies such as multicomponent reactions (MCRs), cyclocondensation, and rearrangement processes. For instance, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was synthesized using MCRs, characterized by NMR, IR, and X-ray diffraction (Li, Tian, & Wang, 2013). This approach may similarly be applied in synthesizing the compound , emphasizing the importance of precise control over reaction conditions and the use of specific reagents and catalysts.

Molecular Structure Analysis

The structural analysis of complex organic compounds is crucial for understanding their chemical behavior. X-ray crystallography provides detailed insights into the molecular geometry, showing how different rings and functional groups are oriented relative to each other. For example, the analysis of related compounds reveals specific conformations and intramolecular hydrogen bonding that could influence the reactivity and interaction of the compound under study (Li, Tian, & Wang, 2013).

Scientific Research Applications

Synthesis and Chemical Properties

This chemical compound is involved in the synthesis of diverse heterocyclic compounds that are significant in pharmaceutical research. For instance, it can be part of reactions leading to imidazolone derivatives through a one-pot synthesis approach, showcasing its utility in creating compounds with potential bioactive properties (Bezenšek et al., 2012). Additionally, its role in the synthesis of Schiff and Mannich bases of Isatin derivatives indicates its versatility in forming a wide array of chemical structures, further broadening its application in medicinal chemistry research (Bekircan & Bektaş, 2008).

Potential Biological Activities

Research involving similar chemical structures has led to the synthesis and characterization of model compounds for bioactive cofactors, such as the lysine tyrosyl quinone cofactor of lysyl oxidase. This highlights the relevance of such compounds in studying enzyme mechanisms and potentially developing enzyme inhibitors or activators for therapeutic purposes (Mure, Wang, & Klinman, 2003).

Methodological Advances in Synthesis

The compound has been instrumental in developing novel synthetic methodologies, such as the four-component synthesis of pyrazole-carboxylates, demonstrating the compound's utility in facilitating complex chemical reactions. This not only aids in the efficient synthesis of novel compounds but also in the development of new synthetic strategies that can be applied to other research fields (Gein, Zamaraeva, & Slepukhin, 2014).

Antimicrobial and Antioxidant Activities

Compounds synthesized using this chemical as a precursor have been evaluated for their antimicrobial and antioxidant activities. This suggests its potential indirect application in discovering new antimicrobial agents or antioxidants, which are crucial in pharmaceutical and medicinal chemistry for developing new treatments and drugs (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O7/c1-3-31-24(30)23-20(11-22(29)27(26-23)17-7-4-15(2)5-8-17)32-13-21(28)25-12-16-6-9-18-19(10-16)34-14-33-18/h4-11H,3,12-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOUVUQTHGWVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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